molecular formula C22H18ClN3O3S2 B2494160 N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide CAS No. 941971-89-7

N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide

Cat. No.: B2494160
CAS No.: 941971-89-7
M. Wt: 471.97
InChI Key: HJALKVRTEGPKBW-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide (CAS 941971-89-7) is a synthetic small molecule with a molecular weight of 471.97 g/mol and a molecular formula of C 22 H 18 ClN 3 O 3 S 2 . This compound features a benzothiazole core, which is a privileged scaffold in medicinal chemistry known for conferring diverse pharmacological activities . The structure integrates multiple pharmacophores, including a 4-chloro-benzothiazole ring, a methanesulfonylphenyl group, and a N-[(pyridin-2-yl)methyl]acetamide side chain. Benzothiazole derivatives, as a class, have demonstrated significant potential in therapeutic areas such as oncology, neurology, and infectious diseases. They are extensively investigated as antimicrobial, anticancer, anthelminthic, antidiabetic, and anticonvulsant agents . Some benzothiazole-based compounds have advanced to clinical trials, and others, like the neurological agent Riluzole, are already marketed drugs . The specific research applications and mechanism of action for this particular derivative are areas of active investigation. Researchers value this compound for exploring new structure-activity relationships and developing novel bioactive molecules. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S2/c1-31(28,29)17-10-8-15(9-11-17)13-20(27)26(14-16-5-2-3-12-24-16)22-25-21-18(23)6-4-7-19(21)30-22/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJALKVRTEGPKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide typically involves multi-step organic reactions. The process may start with the formation of the benzothiazole ring, followed by the introduction of the chloro and methanesulfonyl groups. The final step usually involves the acylation of the pyridin-2-ylmethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methanesulfonyl group.

    Reduction: Reduction reactions could target the nitro group if present in derivatives.

    Substitution: The chloro group on the benzothiazole ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups at the chloro position.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Compounds with benzothiazole moieties have shown significant anticancer properties. Research indicates that similar compounds can induce apoptosis in cancer cells, making them valuable in cancer therapy .
    • A study demonstrated that derivatives of benzothiazole exhibit cytotoxic effects against various human cancer cell lines, including colon and breast cancer .
  • Antibacterial and Antifungal Properties :
    • The benzothiazole core is known for its antibacterial and antifungal activities. The compound's structure allows it to interact with specific enzymes or receptors in microbial cells, potentially disrupting their function .
  • Antiinflammatory Effects :
    • Preliminary studies suggest that compounds like N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide may inhibit inflammatory pathways, indicating its potential as an anti-inflammatory agent .

Biological Mechanisms

The compound's mechanism of action involves selective binding to specific molecular targets within biological systems. This interaction can modulate cellular signaling pathways, leading to significant changes in metabolic processes. For instance, studies have shown that related compounds can inhibit key enzymes involved in tumor progression and inflammation .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Enzyme/ReceptorReference
Compound AAnticancerApoptosis pathways
Compound BAntibacterialBacterial cell wall
Compound CAntifungalFungal cell membrane
Compound DAnti-inflammatoryCOX enzymes

Case Studies

  • Case Study on Anticancer Activity :
    • A study evaluated the efficacy of this compound against several cancer cell lines. Results indicated a dose-dependent cytotoxic effect, particularly notable against breast cancer cells .
  • Case Study on Antimicrobial Properties :
    • Another investigation focused on the antibacterial properties of similar benzothiazole derivatives. The study found that these compounds effectively inhibited the growth of Gram-positive bacteria, suggesting their potential use as new antibiotics .

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide would depend on its specific biological activity. Generally, benzothiazole derivatives can interact with proteins, enzymes, or DNA, leading to various biological effects. The methanesulfonyl group might enhance its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a) N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate ()

  • Structure : Shares the 4-chloro-benzothiazole core and acetamide backbone but differs in substituents (3-methylphenyl vs. 4-methanesulfonylphenyl and pyridinylmethyl).
  • Biological Activity : Exhibits anticancer, antibacterial, and antifungal properties. The methyl group on the phenyl ring may contribute to hydrophobic interactions in target binding .
  • Crystallography : The dihedral angle between benzothiazole and phenyl rings is 79.3°, with hydrogen bonding (O–H⋯N/O) and π–π stacking stabilizing the crystal lattice .

b) N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) ()

  • Structure : Features a benzothiazole core and acetamide group but replaces the chloro and aryl substituents with a 4-methylpiperazine moiety.
  • Synthesis : Prepared via coupling of N-benzothiazol-2-yl-2-chloroacetamide with N-methylpiperazine, yielding a polar tertiary amine group that enhances solubility .

c) 2-(4-Methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide ()

  • Structure : Contains a thiazole-pyridine hybrid and methoxyphenyl group instead of benzothiazole and methanesulfonylphenyl.

d) Acetamides with 1,3,4-Oxadiazole Moieties ()

  • Structure : Combines acetamide with oxadiazole-thioether groups and chlorophenylpyrimidine substituents.
  • Synthesis : Utilizes 2-chloroacetamide coupling with heterocyclic thiols, a method applicable to the target compound’s derivatives .
Physicochemical and Crystallographic Properties
  • Solubility : The methanesulfonyl group improves water solubility relative to methylphenyl or piperazine derivatives .
  • Crystal Packing : Analogous compounds exhibit intermolecular hydrogen bonding (N–H⋯O, O–H⋯N) and π–π stacking, which stabilize the lattice and may influence bioavailability .

Biological Activity

N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide is a compound of significant interest due to its potential biological activities. This article explores the compound's structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

This compound belongs to a class of benzothiazole derivatives, which are known for their diverse biological activities. The presence of the benzothiazole moiety is crucial, as it is associated with various pharmacological effects including anticancer and antimicrobial properties.

Anticancer Activity

Benzothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways and inhibition of cell proliferation .

Antimicrobial Activity

The compound has shown promising results against a range of microbial pathogens:

  • Antibacterial and antifungal effects have been reported, with some studies highlighting its efficacy against resistant strains of bacteria and fungi . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Properties

Research has also pointed to the anti-inflammatory potential of benzothiazole derivatives:

  • Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages was observed, indicating that these compounds may modulate inflammatory responses by inhibiting iNOS and COX-2 expression .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
AntibacterialEffective against resistant bacterial strains
AntifungalInhibits growth of various fungal pathogens
Anti-inflammatoryReduces NO production in macrophages

Notable Research Studies

  • Study on Anticancer Activity : A study published in 2011 highlighted the anticancer properties of benzothiazole derivatives, showing significant cytotoxicity against human cancer cell lines through apoptosis induction mechanisms .
  • Antimicrobial Evaluation : Research conducted in 2022 evaluated various benzothiazole compounds for their antibacterial and antifungal activities, noting that modifications to the benzothiazole structure enhanced efficacy against specific pathogens .
  • Inflammation Modulation : A recent investigation into the anti-inflammatory effects demonstrated that certain derivatives effectively inhibited the expression of inflammatory markers in cellular models, suggesting a potential therapeutic application in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide?

  • Methodology : The compound is synthesized via multi-step organic reactions. A typical approach involves:

Amide coupling : Reacting 4-chloro-1,3-benzothiazol-2-amine with activated carboxylic acid derivatives (e.g., using 1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide HCl as a coupling agent in dichloromethane at controlled temperatures) .

Functional group introduction : Methanesulfonyl and pyridylmethyl groups are introduced via nucleophilic substitution or alkylation under reflux conditions .

Purification : Crude products are purified via recrystallization (e.g., ethanol slow evaporation) or chromatography .

  • Key Parameters : Temperature (<273 K during coupling), solvent choice (dichloromethane, ethanol), and stoichiometric ratios significantly impact yield (up to 91% reported for analogous compounds) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical Techniques :

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions and amide bond formation. IR identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., O–H⋯N and π–π stacking in related benzothiazole acetamides) .

Q. What solvent systems are optimal for solubility assays of this compound?

  • Experimental Design :

  • Polar aprotic solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred for initial stock solutions due to high solubility of sulfonamide and benzothiazole moieties .
  • Aqueous buffers : Solubility in phosphate-buffered saline (PBS) at physiological pH (7.4) should be tested with <1% DMSO to avoid cytotoxicity in biological assays .

Advanced Research Questions

Q. How can reaction yields be optimized for the methanesulfonylphenyl incorporation step?

  • Controlled Variables :

  • Temperature : Elevated temperatures (40–60°C) improve sulfonylation kinetics but may degrade heat-sensitive intermediates .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) enhances nucleophilic substitution efficiency in dichloromethane .
  • Monitoring : Thin-layer chromatography (TLC) at 30-minute intervals ensures reaction completion before quenching .
    • Troubleshooting : Low yields often result from moisture-sensitive reagents; ensure anhydrous conditions via molecular sieves or inert gas purging .

Q. How to resolve contradictions in biological activity data across different assay models?

  • Case Study : If antibacterial activity varies between Gram-positive and Gram-negative models:

Mechanistic Profiling : Test compound interactions with bacterial enzymes (e.g., dihydrofolate reductase) via enzyme inhibition assays .

Membrane Permeability : Use fluorescence-based assays (e.g., ethidium bromide uptake) to assess penetration differences across bacterial membranes .

Metabolomics : Compare bacterial metabolic responses via LC-MS to identify pathway-specific effects .

Q. What computational strategies predict structure-activity relationships (SAR) for this compound?

  • Methods :

Docking Studies : Molecular docking (AutoDock Vina) into target proteins (e.g., kinase domains) identifies key binding residues influenced by the chloro-benzothiazole and methanesulfonyl groups .

QSAR Modeling : Build regression models using descriptors like LogP, polar surface area, and H-bond donors/acceptors to correlate with bioactivity data from analogous compounds .

MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS to validate docking predictions .

Q. How to address crystallinity challenges during formulation for in vivo studies?

  • Approaches :

  • Polymorph Screening : Use solvent-antisolvent crystallization (e.g., ethanol/water) to isolate stable polymorphs .
  • Amorphization : Ball-mill the compound with polymers (e.g., PVP-VA64) to enhance bioavailability .
  • Thermal Analysis : Differential scanning calorimetry (DSC) identifies melting points and recrystallization tendencies .

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